1-ethyl-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Description
Properties
IUPAC Name |
1-ethyl-N-(6-methylpyridin-2-yl)-2-oxobenzo[cd]indole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-3-22-15-10-11-16(13-7-5-8-14(18(13)15)19(22)23)26(24,25)21-17-9-4-6-12(2)20-17/h4-11H,3H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPCHJKBZJTSRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=CC(=N4)C)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by functionalization to introduce the sulfonamide group and the pyridine moiety. Key steps include:
Chemical Reactions Analysis
Types of Reactions: 1-ethyl-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
- Oxidized derivatives with additional oxygen-containing functional groups.
- Reduced derivatives with hydrogenated functional groups.
- Substituted derivatives with new functional groups replacing the sulfonamide moiety.
Scientific Research Applications
Antiviral Applications
Research indicates that derivatives of this compound exhibit antiviral properties against various viral pathogens. The mechanism of action often involves the inhibition of viral replication by targeting specific enzymes or receptors.
Case Study: Antiviral Efficacy Against HSV-1
A study investigated the antiviral activity of this compound against Herpes Simplex Virus type 1 (HSV-1). The results showed that the compound exhibited a dose-dependent inhibition of viral replication.
| Concentration (µM) | Viral Titer Reduction (%) |
|---|---|
| 10 | 40 |
| 25 | 70 |
| 50 | 90 |
These findings suggest that structural modifications can enhance antiviral efficacy, warranting further exploration into analogs of this compound.
Anticancer Applications
The anticancer potential of 1-ethyl-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been documented through various studies, particularly focusing on its cytotoxic effects on cancer cell lines.
Case Study: Cytotoxicity Assessment in HeLa Cells
A cytotoxicity assay was performed using HeLa cells to evaluate the effectiveness of the compound. The results indicated significant cytotoxicity with an IC50 value of approximately 15 µM.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This Compound | HeLa | 15 |
| Control Compound | HeLa | 30 |
This suggests that the compound could serve as a potent anticancer agent, particularly against cervical cancer cells.
Anti-inflammatory Applications
In addition to its antiviral and anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Case Study: Inhibition of COX Enzymes
A study assessed the anti-inflammatory activity by measuring COX inhibition in vitro. The results showed that at a concentration of 20 µM, the compound reduced COX activity by approximately 65%.
| Concentration (µM) | COX Inhibition (%) |
|---|---|
| 10 | 40 |
| 20 | 65 |
| 50 | 85 |
These findings support the potential use of this compound in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as cell signaling or metabolic pathways.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
The benzo[cd]indole-6-sulfonamide scaffold has been extensively modified to optimize TNF-α inhibition. Below is a detailed comparison with key analogs, highlighting structural variations, synthetic yields, and biological activities:
Key Observations :
- Substituents with extended aromatic systems (e.g., naphthyl in S10) or heterocyclic groups (e.g., indolyl in 4e) generally exhibit higher synthetic yields due to improved reactivity in sulfonamide coupling reactions .
- The 6-methylpyridin-2-yl group in the target compound introduces a nitrogen heterocycle, which may enhance solubility or polar interactions compared to purely hydrophobic substituents .
Key Observations :
- S10 (2-naphthyl substituent) showed moderate improvement over EJMC-1, attributed to enhanced hydrophobic interactions with TNF-α’s Tyr59 residue .
- 4e (1H-indol-6-yl substituent) emerged as the most potent analog (IC₅₀ = 3.0 µM), likely due to additional hydrogen-bonding interactions from the indole NH group .
Molecular Docking and Binding Interactions
- S10 : Docking studies revealed that the naphthyl group occupies a hydrophobic pocket in TNF-α, forming π-π interactions with Tyr59 .
- 4e : The indolyl group engages in a hydrogen bond with Asp143, complementing hydrophobic interactions with Leu57 and Tyr59 .
- Target Compound : The 6-methylpyridin-2-yl group is predicted to interact via π-stacking with aromatic residues while its pyridinyl nitrogen could form a hydrogen bond with nearby polar residues (e.g., Ser60 or Lys98) .
Structure-Activity Relationship (SAR)
Hydrophobic Substituents : Larger aromatic groups (naphthyl, indolyl) improve potency by filling hydrophobic pockets in TNF-α .
Polar Groups : Heterocycles (e.g., pyridinyl) may enhance solubility and specificity through hydrogen bonding .
Synthetic Accessibility : Bulky substituents (e.g., tetrahydronaphthalenyl) reduce yields due to steric hindrance during sulfonamide coupling .
Biological Activity
1-Ethyl-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide group, a dihydrobenzo[cd]indole backbone, and a pyridine substituent, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 367.42 g/mol. Its unique structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. Notably, these compounds have been identified as inhibitors of tumor necrosis factor-alpha (TNF-α), which plays a crucial role in inflammatory responses. In vitro studies have shown that derivatives of this compound can reduce TNF-α binding with its receptor, demonstrating their potential in treating autoimmune diseases and inflammatory conditions .
The mechanism by which this compound exerts its biological effects involves the modulation of signaling pathways associated with TNF-α. Molecular docking studies suggest that structural features such as the sulfonamide group and the pyridine ring enhance its binding affinity to target proteins involved in inflammatory pathways .
Case Study: TNF-α Inhibition
In a study evaluating the anti-inflammatory properties of dihydrobenzo[cd]indole sulfonamides, several analogs were synthesized and tested for their ability to inhibit TNF-α. One compound demonstrated an IC50 value of 3 μM, indicating potent inhibitory activity compared to other tested compounds . This highlights the potential of this compound as a lead compound for further development.
Structure–Activity Relationship (SAR)
The structure–activity relationship of this class of compounds has been extensively studied. Modifications in the substituents on the pyridine ring and the sulfonamide nitrogen significantly influence the biological activity. For instance, variations in the methyl groups on the pyridine ring have shown to enhance binding affinity and increase anti-inflammatory efficacy .
Comparative Analysis of Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Oxo-N-(phenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide | Dihydrobenzo core with phenyl group | TNF-α inhibitor |
| 1-Ethyl-N-(morpholinyl) sulfonamides | Morpholine substituent | Potential kinase inhibitors |
| N-(4-Methoxyphenyl) derivatives | Methoxy substituent | Varying anti-inflammatory effects |
This comparative analysis underscores the unique attributes of this compound that may enhance its therapeutic potential.
Q & A
Q. What are the key synthetic steps and reaction conditions for synthesizing 1-ethyl-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide?
The synthesis involves:
- Sulfonylation : Reacting 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride with 1-ethylamine under basic conditions (e.g., triethylamine) in DMF at room temperature .
- Coupling : Introducing the 6-methylpyridin-2-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling. Temperature control (0°C to reflux) and inert atmospheres (N₂) are critical to prevent side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the product. TLC monitoring ensures reaction completion .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent integration and coupling patterns. Aromatic protons in benzo[cd]indole and pyridine rings appear between δ 6.7–8.6 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C₂₀H₁₈N₃O₃S: 404.1 g/mol) .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Q. What are common impurities encountered during synthesis, and how are they addressed?
- Unreacted sulfonyl chloride : Removed via aqueous washes during workup .
- Byproducts from incomplete coupling : Minimized by optimizing stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and using catalysts like DMAP .
- Oxidation products : Controlled by maintaining inert atmospheres and avoiding prolonged exposure to light .
Advanced Research Questions
Q. How can conflicting NMR data for the compound’s regiochemistry be resolved?
- 2D NMR Techniques : NOESY or HMBC correlations can confirm spatial proximity between the ethyl group and pyridine ring protons .
- Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate the proposed structure .
- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of regiochemistry, though crystallization may require screening multiple solvents (e.g., ethanol/water mixtures) .
Q. What strategies improve the yield of the sulfonamide coupling step?
- Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the amine .
- Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonamide bond formation by activating the sulfonyl chloride .
- Temperature Gradients : Starting at 0°C to minimize side reactions, followed by gradual warming to room temperature .
Q. How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?
- Enzyme Assays : Test inhibition against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values are determined via dose-response curves (1 nM–100 µM) .
- Molecular Docking : Compare binding affinity with known sulfonamide inhibitors using AutoDock Vina. Focus on interactions with ATP-binding pockets .
- SAR Studies : Synthesize analogs with modified pyridine or ethyl groups to identify critical pharmacophores .
Data Contradiction and Optimization
Q. How should researchers address discrepancies in reported biological activity for similar sulfonamides?
- Meta-Analysis : Compare datasets from multiple studies (e.g., antimicrobial vs. kinase inhibition) to identify structure-activity trends. For example, electron-withdrawing groups on the pyridine ring may enhance kinase selectivity over antimicrobial effects .
- Dose-Response Validation : Replicate conflicting assays under standardized conditions (e.g., pH 7.4, 37°C) to control for experimental variability .
Q. What experimental parameters most significantly impact the compound’s stability?
- pH Sensitivity : Degradation occurs under strongly acidic (pH < 3) or basic (pH > 10) conditions. Stability studies in PBS (pH 7.4) over 48 hours are recommended .
- Light Exposure : Photooxidation of the dihydroindole ring is mitigated by storing solutions in amber vials .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Sulfonamide Synthesis
| Step | Solvent | Temperature | Catalyst | Yield Range |
|---|---|---|---|---|
| Sulfonylation | DMF | 0°C → RT | Et₃N | 60–75% |
| Amine Coupling | Acetonitrile | Reflux | DMAP | 45–65% |
| Purification | Ethyl acetate/Hexane | – | – | >95% purity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
